2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18148834
InChI: InChI=1S/C7H5ClFNO2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H,11,12)
SMILES:
Molecular Formula: C7H5ClFNO2
Molecular Weight: 189.57 g/mol

2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid

CAS No.:

Cat. No.: VC18148834

Molecular Formula: C7H5ClFNO2

Molecular Weight: 189.57 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid -

Specification

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
IUPAC Name 2-(5-chloro-2-fluoropyridin-3-yl)acetic acid
Standard InChI InChI=1S/C7H5ClFNO2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H,11,12)
Standard InChI Key CTEPFEHPLUZBHU-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1CC(=O)O)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound, 2-(5-chloro-2-fluoropyridin-3-yl)acetic acid, reflects its substitution pattern on the pyridine ring. The chlorine atom at position 5 and fluorine at position 2 create an electron-deficient aromatic system, while the acetic acid group at position 3 introduces a carboxylate functionality capable of hydrogen bonding and salt formation. The canonical SMILES representation (C1=C(C=NC(=C1CC(=O)O)F)Cl) confirms the connectivity of substituents, and the InChIKey (CTEPFEHPLUZBHU-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Physicochemical Data

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₇H₅ClFNO₂
Molecular Weight189.57 g/mol
Exact Mass189.987 g/mol
Topological Polar Surface55.8 Ų
LogP (Partition Coefficient)1.79 (estimated)

The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug candidates.

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols remain proprietary, the general approach involves sequential halogenation and carboxylation of pyridine precursors. A plausible pathway includes:

  • Fluorination: Introduction of fluorine at position 2 via nucleophilic aromatic substitution (SNAr) using KF or CsF under anhydrous conditions.

  • Chlorination: Electrophilic chlorination at position 5 using Cl₂ or SO₂Cl₂.

  • Acetic Acid Introduction: Alkylation or carboxylation at position 3, followed by hydrolysis to yield the free acid.

Industrial-scale production employs continuous-flow reactors to optimize yield and purity, with purification via crystallization or chromatography.

Challenges in Synthesis

The steric and electronic effects of adjacent halogens complicate regioselectivity. For instance, fluorine’s strong electron-withdrawing nature deactivates the ring, necessitating harsh conditions for subsequent substitutions. Advances in catalytic fluorination, such as using palladium complexes, may mitigate these issues .

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry

The compound serves as a key intermediate in kinase inhibitor development. Its halogenated pyridine core mimics ATP-binding motifs, enabling competitive inhibition of enzymes like EGFR and VEGFR2. A 2024 study demonstrated its utility in synthesizing analogs with IC₅₀ values below 10 nM against breast cancer cell lines.

Agrochemical Innovations

In agrochemicals, the acetic acid moiety enhances systemic mobility in plants, allowing efficient delivery of fungicidal or herbicidal actives. Field trials of derivatives showed 95% efficacy against Phytophthora infestans at 50 ppm concentrations.

Mechanism of Action

Enzyme Inhibition

The compound’s halogen atoms enhance binding to hydrophobic enzyme pockets. For example, in COX-2 inhibition, fluorine forms a dipole interaction with Arg120, while chlorine occupies a adjacent hydrophobic cleft. This dual interaction reduces Ki values by 40% compared to non-halogenated analogs.

Cellular Uptake and Metabolism

In vitro assays using Caco-2 cells revealed a permeability coefficient (Papp) of 12 × 10⁻⁶ cm/s, indicating efficient absorption. Cytochrome P450 (CYP3A4) mediates primary metabolism, yielding a hydroxylated metabolite with retained bioactivity.

Comparative Analysis with Structural Analogs

2-(5-Fluoropyridin-3-yl)acetic Acid

Removing the chlorine atom (C₇H₆FNO₂, MW 155.13 g/mol) reduces molecular weight and LogP (1.23), enhancing aqueous solubility but decreasing membrane affinity . Biological assays show a 60% lower potency in kinase inhibition compared to the chloro-fluoro derivative .

2-(2-Chloro-5-fluoropyridin-3-yl)acetic Acid

Positional isomerism alters electronic distribution, increasing dipole moment from 3.2 D to 4.1 D. This enhances interaction with polar targets, as evidenced by a 30% higher binding affinity to GABA receptors.

CompoundMolecular WeightLogPIC₅₀ (Kinase Inhibition)
2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid189.571.798.2 nM
2-(5-Fluoropyridin-3-yl)acetic acid155.131.2322.5 nM
2-(2-Chloro-5-fluoropyridin-3-yl)acetic acid189.571.825.7 nM

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